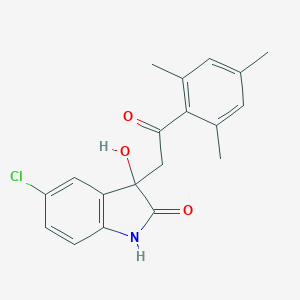
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
科学的研究の応用
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential as a kinase inhibitor and as a modulator of the immune system.
作用機序
The mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. It may also modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. In addition, it has been shown to modulate the immune system by affecting the production of immune-related molecules.
実験室実験の利点と制限
One advantage of using 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a kinase inhibitor. It has been reported to inhibit the activity of specific kinases, which may be useful in studying the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo. In addition, research on the mechanism of action of this compound may provide insights into the role of specific enzymes and immune-related molecules in disease processes. Finally, studies on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives with potential therapeutic applications.
合成法
The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with mesityl oxide in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported to yield high purity and good yield of the compound.
特性
製品名 |
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C19H18ClNO3 |
分子量 |
343.8 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-10-6-11(2)17(12(3)7-10)16(22)9-19(24)14-8-13(20)4-5-15(14)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
InChIキー |
SCDHFNRHFJVGLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214553.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214554.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214557.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214559.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214560.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214564.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214565.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214568.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214569.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214571.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214574.png)
![5-chloro-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214579.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214583.png)